Neracorvir
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Overview
Description
Neracorvir is a potent antiviral agent primarily used for its activity against the Hepatitis B virus (HBV). It is known for its ability to inhibit the HBV core protein, which is crucial for the virus’s replication and assembly . This compound has shown significant promise in clinical trials, particularly in reducing HBV DNA levels in patients with chronic Hepatitis B .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neracorvir involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary and often involves the use of advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of specialized equipment and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Neracorvir undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the nature of the reagents used .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Neracorvir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antiviral agents and their mechanisms of action.
Biology: Investigated for its effects on viral replication and assembly, particularly in HBV.
Medicine: Explored as a potential treatment for chronic Hepatitis B, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: Utilized in the development of antiviral drugs and related pharmaceutical products .
Mechanism of Action
Neracorvir exerts its antiviral effects by inhibiting the HBV core protein, which is essential for the virus’s replication and assembly. This inhibition prevents the formation of new viral particles, thereby reducing the viral load in infected individuals. The molecular targets and pathways involved in this process include the HBV core protein and related viral components .
Comparison with Similar Compounds
Neracorvir is unique in its specific inhibition of the HBV core protein, which distinguishes it from other antiviral agents. Similar compounds include:
Vebicorvir: Another HBV inhibitor with a different mechanism of action.
Nelfinavir: A protease inhibitor used in the treatment of HIV, which also exhibits some activity against HBV .
This compound’s specificity for the HBV core protein and its potent antiviral activity make it a promising candidate for the treatment of chronic Hepatitis B .
Properties
CAS No. |
2243162-66-3 |
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Molecular Formula |
C19H21N3O6S |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[2-[(2S)-1,4-dioxan-2-yl]ethyl]-2-methyl-4,10,10-trioxo-5H-pyrrolo[1,2-b][1,2,5]benzothiadiazepine-7-carboxamide |
InChI |
InChI=1S/C19H21N3O6S/c1-12-8-16-19(24)21-15-9-13(2-3-17(15)29(25,26)22(16)10-12)18(23)20-5-4-14-11-27-6-7-28-14/h2-3,8-10,14H,4-7,11H2,1H3,(H,20,23)(H,21,24)/t14-/m0/s1 |
InChI Key |
OXJNOWPZKFUKNS-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=CN2C(=C1)C(=O)NC3=C(S2(=O)=O)C=CC(=C3)C(=O)NCC[C@H]4COCCO4 |
Canonical SMILES |
CC1=CN2C(=C1)C(=O)NC3=C(S2(=O)=O)C=CC(=C3)C(=O)NCCC4COCCO4 |
Origin of Product |
United States |
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